molecular formula C9H10N2O2 B091322 1-Acetyl-3-phenylurea CAS No. 102-03-4

1-Acetyl-3-phenylurea

Cat. No. B091322
CAS RN: 102-03-4
M. Wt: 178.19 g/mol
InChI Key: RUPVBKFFZNPEPS-UHFFFAOYSA-N
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Description

1-Acetyl-3-phenylurea is a compound that is part of a broader class of organic molecules known for their diverse biological activities. While the specific compound 1-acetyl-3-phenylurea is not directly mentioned in the provided papers, the papers do discuss related compounds with similar structural motifs, such as acetyl groups, phenyl rings, and urea functionalities. These compounds are of interest due to their potential pharmacological properties, including anti-inflammatory and antimicrobial activities .

Synthesis Analysis

The synthesis of related compounds typically involves multi-step organic reactions. For instance, the synthesis of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline involves cyclization, reduction, and subsequent reactions with different reagents to introduce various functional groups . Another example is the synthesis of a series of novel 1-acetyl-3,5-diaryl-4,5-dihydropyrazole derivatives, which also includes cyclization and reaction with hydrazine hydrate, followed by reduction and further functionalization with arylisocyanates, arylisothiocyanates, or arylsulfonyl chlorides . These methods highlight the versatility of acetyl and phenylurea derivatives in chemical synthesis.

Molecular Structure Analysis

The molecular structure of these compounds is often confirmed using techniques such as X-ray single crystal diffraction. For example, the crystal structure of 1-[2-(3-ethyl-2,2-dimethylcyclobutyl)acetyl]-3-phenylthiourea was determined, revealing a triclinic system with specific geometric parameters . Density functional theory (DFT) calculations are also employed to predict and confirm the geometry of these molecules, as seen in the study of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline .

Chemical Reactions Analysis

The reactivity of acetyl-phenylurea derivatives can be inferred from their chemical structure. The presence of acetyl groups and urea functionalities suggests that these compounds can participate in a variety of chemical reactions, such as nucleophilic addition or substitution reactions. The papers provided do not detail specific reactions for 1-acetyl-3-phenylurea, but the synthesis and functionalization of related compounds imply a rich chemistry that can be leveraged for the development of new molecules with desired properties .

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are closely related to their molecular structure. For instance, the thermodynamic properties of 1-acetyl-3-(2,4-dichloro-5-fluoro-phenyl)-5-phenyl-pyrazoline have been calculated, showing correlations between heat capacity, entropy, enthalpy, and temperature . The crystallographic study provides insights into the density and crystal system of a related compound . These properties are essential for understanding the behavior of these molecules in different environments and can influence their biological activity.

Scientific Research Applications

  • DNA-Binding Studies and Biological Activities : A related compound, 1-acetyl-3-(4-nitrophenyl)thiourea, demonstrated potential anti-cancer properties. DNA interaction studies using cyclic voltammetry and UV–vis spectroscopy, along with computational studies, were carried out to investigate this. Additionally, antioxidant, cytotoxic, antibacterial, and antifungal activities were explored against various agents (Tahir et al., 2015).

  • N-Acetylation of Toxic Aromatic Amines by Fungi : The study examined the N-acetylation of aromatic amines (AA), including phenylurea herbicides, by fungi, which is a potential tool for environmental bioremediation. It evaluated the capability of various fungal strains to perform AA N-acetylation and their efficacy in reducing the phytotoxicity and genotoxic effects of these compounds (Rodrigues et al., 2022).

  • Microbial Degradation of Phenylurea Herbicides : This review focused on the microbial metabolism of phenylurea herbicides, including isoproturon and related compounds, in agricultural soils. It discussed microbial degradation in soil and subsurface environments, characteristics of degrading soil microorganisms, and metabolic pathways (Sørensen et al., 2003).

  • Abiotic and Biotic Processes Governing Phenylurea Herbicides Fate : This review presented an overview of the abiotic and biotic processes governing the environmental fate of phenylurea herbicides. It highlighted the role of biodegradation in the natural attenuation of these pesticides in agricultural soils (Hussain et al., 2015).

  • Benign Synthesis of Arylurea Derivatives : A study on the synthesis of unsymmetrical arylurea derivatives, including phenylureas, using 3-substituted dioxazolones as isocyanate surrogates. This provided an eco-friendly approach to synthesizing diarylureas, with applications in the preparation of anti-cancer drugs like sorafenib (Chamni et al., 2020).

  • Synthesis and Biological Evaluation of Phenylurea Derivatives : Novel phenylurea containing 2-benzoylindan-1-one derivatives were synthesized and evaluated for anticancer activity. The study showed significant activity against HeLa and C6 cell lines, indicating the potential for phenylurea derivatives in cancer treatment (Gezegen et al., 2017).

Safety And Hazards

While specific safety and hazard information for 1-Acetyl-3-phenylurea was not found, it’s important to handle all chemical compounds with appropriate safety precautions. Always refer to Material Safety Data Sheets (MSDS) or other safety guidelines when handling chemicals .

properties

IUPAC Name

N-(phenylcarbamoyl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O2/c1-7(12)10-9(13)11-8-5-3-2-4-6-8/h2-6H,1H3,(H2,10,11,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUPVBKFFZNPEPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50144509
Record name 1-Acetyl-3-phenylurea
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Acetyl-3-phenylurea

CAS RN

102-03-4
Record name N-[(Phenylamino)carbonyl]acetamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=102-03-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 1-Acetyl-3-phenylurea
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Record name 1-Acetyl-3-phenylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60262
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Record name 1-Acetyl-3-phenylurea
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Record name 1-acetyl-3-phenylurea
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Record name PHENYLUREIDOACETIC ACID
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
CW Whitehead, JJ Traverso - Journal of the American Chemical …, 1955 - ACS Publications
The reaction sequences that followed the action of orthoesters upon ureas were dependent upon the nature and position of substituents on the urea, the particular orthoester and the …
Number of citations: 84 pubs.acs.org
J Wang, Y Zong, X Zhang, Y Gao, Z Li, G Yue, Z Quan… - Synlett, 2014 - thieme-connect.com
… The obtained product was not the desired product, but 1-acetyl-3-phenylurea (Figure [2]). The breakthrough was achieved when K 2 S 2 O 8 was used as oxidant. The reaction gave a …
Number of citations: 18 www.thieme-connect.com
H Kato, T Shiba, E Kitajima, T Kiyosawa… - Journal of the …, 1976 - pubs.rsc.org
… - 1,2,4-triazol-3-one (7d) (0.50 g) in methanol (200 ml) was similarly irradiated for 55 h to give 2-methylbenzimidazole (22 yo), methyl phenylcarbamate (40%), 1-acetyl-3-phenylurea (0.8…
Number of citations: 2 pubs.rsc.org
JK Wang, YX Zong, XC Wang, YL Hu, GR Yue - Chinese Chemical Letters, 2015 - Elsevier
… However, the purification of the target compounds is challenging using the column chromatography or recrystallization, since it is inescapable to obtain 1-acetyl-3-phenylurea whose …
Number of citations: 9 www.sciencedirect.com

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